molecular formula C17H23ClO5 B5122502 diethyl [4-(4-chlorophenoxy)butyl]malonate

diethyl [4-(4-chlorophenoxy)butyl]malonate

Cat. No. B5122502
M. Wt: 342.8 g/mol
InChI Key: DNHKCSCPOMTBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [4-(4-chlorophenoxy)butyl]malonate is a chemical compound that belongs to the class of malonic acid derivatives. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of diethyl [4-(4-chlorophenoxy)butyl]malonate is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diethyl [4-(4-chlorophenoxy)butyl]malonate. However, it is not used as a drug or medication, and there is no information available on its use in humans or animals.

Advantages and Limitations for Lab Experiments

Diethyl [4-(4-chlorophenoxy)butyl]malonate has several advantages for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, including its toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of diethyl [4-(4-chlorophenoxy)butyl]malonate in scientific research. One potential direction is the synthesis of new pharmaceuticals and agrochemicals using diethyl [4-(4-chlorophenoxy)butyl]malonate as a building block. Another potential direction is the development of new synthetic methods for the synthesis of diethyl [4-(4-chlorophenoxy)butyl]malonate and related compounds. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of diethyl [4-(4-chlorophenoxy)butyl]malonate.

Synthesis Methods

Diethyl [4-(4-chlorophenoxy)butyl]malonate can be synthesized using a multistep reaction process. The first step involves the reaction of ethyl malonate with 4-chlorophenol in the presence of sodium hydride. The resulting product is then reacted with 1,4-dibromobutane to form diethyl [4-(4-chlorophenoxy)butyl]malonate.

Scientific Research Applications

Diethyl [4-(4-chlorophenoxy)butyl]malonate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. It is also used as a building block for the synthesis of complex organic molecules.

properties

IUPAC Name

diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO5/c1-3-21-16(19)15(17(20)22-4-2)7-5-6-12-23-14-10-8-13(18)9-11-14/h8-11,15H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHKCSCPOMTBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=C(C=C1)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[4-(4-chlorophenoxy)butyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.